Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)-
CAS No.: 106983-32-8
Cat. No.: VC17957763
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106983-32-8 |
|---|---|
| Molecular Formula | C13H23NO3 |
| Molecular Weight | 241.33 g/mol |
| IUPAC Name | N-(2-oxooxolan-3-yl)nonanamide |
| Standard InChI | InChI=1S/C13H23NO3/c1-2-3-4-5-6-7-8-12(15)14-11-9-10-17-13(11)16/h11H,2-10H2,1H3,(H,14,15) |
| Standard InChI Key | OMPXHNXRUVEQDO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCC(=O)NC1CCOC1=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- derives its name from two primary structural components:
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Nonanamide backbone: A nine-carbon acyl chain () that confers hydrophobicity and influences molecular interactions.
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Tetrahydro-2-oxo-3-furanyl group: A five-membered oxygen-containing ring with a ketone functional group at the second position. This moiety introduces stereoelectronic effects that enhance stability and reactivity .
The compound’s IUPAC name, N-(tetrahydro-2-oxo-3-furanyl)nonanamide, reflects its substitution pattern. The tetrahydrofuran ring exists in a partially saturated conformation, reducing ring strain while maintaining the lactone-like characteristics critical for biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.33 g/mol | |
| Density | 1.0–1.13 g/cm³ | |
| Boiling Point | 456.8±34.0 °C | |
| Solubility | Sparingly soluble in chloroform |
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- typically involves sequential reactions to construct both the nonanamide chain and the tetrahydrofuran ring. A common approach includes:
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Acylation of Homoserine Lactone: Reacting nonanoyl chloride with a tetrahydrofuran-2-one derivative under anhydrous conditions.
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Ring Closure: Intramolecular cyclization facilitated by base catalysis to form the tetrahydrofuran moiety.
Critical parameters for optimizing yield and purity include:
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Temperature Control: Maintaining reactions at 0–5°C during acylation to prevent side reactions.
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Solvent Selection: Using polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance reactivity.
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Inert Atmosphere: Conducting reactions under nitrogen or argon to mitigate moisture-induced hydrolysis .
Challenges in Purification
Due to the compound’s moderate solubility in organic solvents, purification often requires column chromatography with silica gel or recrystallization from methanol-chloroform mixtures. The final product typically exhibits a white to off-white crystalline appearance .
Chemical Reactivity and Stability
Amide Functional Group Reactivity
The nonanamide group participates in nucleophilic acyl substitution reactions, enabling derivatization at the carbonyl carbon. For example:
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Hydrolysis: Under acidic or basic conditions, the amide bond cleaves to yield nonanoic acid and the tetrahydrofuran amine derivative.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, altering the compound’s biological activity.
Tetrahydrofuran Ring Stability
The tetrahydro-2-oxo-3-furanyl group exhibits remarkable stability under physiological conditions due to:
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Conformational Rigidity: Partial saturation of the furan ring reduces susceptibility to ring-opening reactions.
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Electron-Withdrawing Effects: The ketone group at C2 stabilizes the ring through inductive effects, preventing unwanted oxidation .
Biological Significance in Quorum Sensing
Role as a Quorum-Sensing Mimetic
Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- structurally resembles N-acylated homoserine lactones (AHLs), autoinducers used by Gram-negative bacteria for population-density-dependent gene regulation . Key mechanistic insights include:
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Receptor Binding: The compound’s acyl chain length (C9) and oxo group position allow it to bind LuxR-type transcriptional regulators, mimicking native C9-HSL signals.
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Biofilm Modulation: In Erwinia carotovora, C9-HSL analogs suppress virulence factor production by interfering with AHL-receptor interactions, reducing pathogenicity .
Antimicrobial Applications
By disrupting quorum sensing, this compound offers a novel strategy for combating antibiotic-resistant bacteria. Potential applications include:
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Biofilm Prevention: Inhibiting bacterial adhesion on medical devices.
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Anti-Virulence Therapy: Attenuating toxin production without inducing bacterial lethality, thereby reducing selective pressure for resistance .
Table 2: Comparative Analysis of AHL Analogs
| Compound | Acyl Chain Length | Biological Activity |
|---|---|---|
| C4-HSL | C4 | Moderate biofilm inhibition |
| Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- | C9 | Strong anti-virulence effects |
| C12-HSL | C12 | Broad-spectrum signaling |
Future Directions and Research Challenges
Synthetic Biology Applications
Engineering bacterial strains to overproduce Nonanamide, N-(tetrahydro-2-oxo-3-furanyl)- could enable cost-effective large-scale synthesis. Metabolic pathway optimization in E. coli or Pseudomonas hosts is under investigation .
Pharmacokinetic Studies
Current limitations include poor aqueous solubility, which hinders in vivo efficacy. Structural modifications, such as introducing polar substituents on the acyl chain, are being explored to improve bioavailability .
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